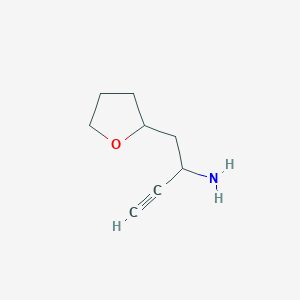
1-(Tetrahydrofuran-2-yl)but-3-yn-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tetrahydrofuran-2-yl)but-3-yn-2-amine is an organic compound with the molecular formula C8H13NO It features a tetrahydrofuran ring attached to a butynyl amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydrofuran-2-yl)but-3-yn-2-amine typically involves the reaction of tetrahydrofuran with but-3-yn-2-amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes, including the use of advanced synthesis techniques and purification methods to achieve the required quality and quantity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Tetrahydrofuran-2-yl)but-3-yn-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
1-(Tetrahydrofuran-2-yl)but-3-yn-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Tetrahydrofuran-2-yl)but-3-yn-2-amine involves its interaction with specific molecular targets and pathways. The tetrahydrofuran ring and the amine group can participate in various biochemical reactions, influencing the compound’s biological activity. Detailed studies on its mechanism of action are essential to understand its full potential .
Comparación Con Compuestos Similares
But-3-yn-1-amine: Shares the butynyl amine structure but lacks the tetrahydrofuran ring.
1-(Oxolan-2-yl)but-3-yn-2-amine hydrochloride: A similar compound with a hydrochloride salt form.
Uniqueness: 1-(Tetrahydrofuran-2-yl)but-3-yn-2-amine is unique due to the presence of both the tetrahydrofuran ring and the butynyl amine group, which confer distinct chemical and biological properties compared to its analogs .
Actividad Biológica
1-(Tetrahydrofuran-2-yl)but-3-yn-2-amine is a compound that has garnered interest in both synthetic and biological chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, interactions, and implications for drug development.
Structural Characteristics
This compound is characterized by a tetrahydrofuran ring and an alkyne functional group. The tetrahydrofuran moiety enhances the compound's solubility and reactivity, while the but-3-yn-2-amine structure allows for various chemical transformations. This structural complexity is believed to contribute to its biological activity, particularly in modulating enzyme activities and influencing metabolic pathways.
Biological Activity Overview
Research indicates that compounds with similar structures may exhibit significant biological activities, including:
- Antimicrobial Properties : Similar amines have shown effectiveness against various microbial strains, suggesting that this compound could possess similar capabilities.
- Anti-inflammatory Effects : There is evidence that related compounds can modulate inflammatory responses, potentially through the inhibition of key signaling pathways such as NF-kB.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Interaction studies suggest that this compound may bind to specific enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor or activator in various biochemical pathways.
- Cellular Interactions : The compound's ability to influence cell signaling pathways indicates its potential role in therapeutic applications, particularly in diseases characterized by dysregulated inflammation or microbial infection.
Case Studies and Experimental Data
A review of literature reveals several studies focused on the biological activity of compounds structurally related to 1-(Tetrahydrofuran-2-yl)but-3-yn-2-amines. Here are key findings:
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(Tetrahydrofuran-2-yl)but-3-yn-2-amines, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-methyl-N-propagylbenzylamine | Contains a benzyl group | Known for its use in medicinal chemistry |
| N-methyl-1-aminoindan | Features an indan structure | Exhibits distinct pharmacological activities |
| N-[ (2R)-1-phenypropan -2 -yl]prop -2 -yn -1 -amine | Contains a phenyl group | Potentially useful in drug development |
The combination of the tetrahydrofuran ring and the alkyne moiety in 1-(Tetrahydrofuran-2-yl)but-3-yn-2-amines imparts distinct chemical reactivity and biological activity compared to these similar compounds.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
1-(oxolan-2-yl)but-3-yn-2-amine |
InChI |
InChI=1S/C8H13NO/c1-2-7(9)6-8-4-3-5-10-8/h1,7-8H,3-6,9H2 |
Clave InChI |
FDQIYRUUPZOAHB-UHFFFAOYSA-N |
SMILES canónico |
C#CC(CC1CCCO1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















